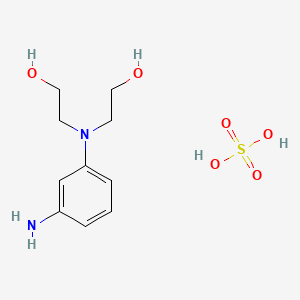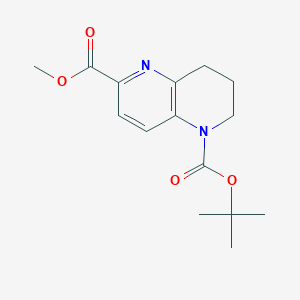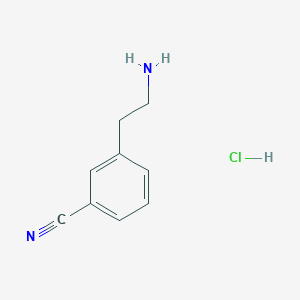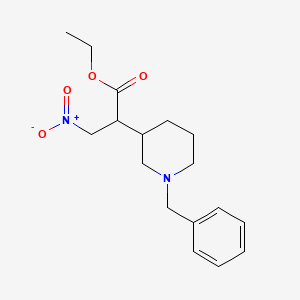
N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate
Overview
Description
“N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate” is a chemical compound used in the formulation of permanent hair dyes and colors . It imparts color to hair .
Synthesis Analysis
The synthesis of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, has been reported. They were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of similar compounds, such as N,N-Bis(2-hydroxyethyl)ethylenediamine, has been reported. The linear formula is HOCH2CH2NHCH2CH2NHCH2CH2OH .
Chemical Reactions Analysis
The reaction kinetics of similar compounds, such as N,N-bis-(2-hydroxyethyl)oleamide, have been evaluated. The reaction follows a first-order reaction rate which is in accordance with the proposed reaction mechanism .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as N,N-Bis(2-hydroxyethyl)-2-amino-ethanesulfonic acid, have been reported. For instance, the molecular weight is 148.20 .
Scientific Research Applications
Polymer Science and Materials Chemistry
Copolymerization Catalysts : Skupov et al. (2007) explored palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene, potentially including compounds similar to N,N-Bis(2-hydroxyethyl)-4-phenylenediaminesulfate in their study. These catalysts enabled the formation of high molecular weight polymers in high yields with varying comonomer incorporations (Skupov et al., 2007).
Sulfonated Block Copolymers for Fuel Cells : Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, which showed promise for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).
Environmental Science and Technology
- Photocatalytic Degradation of Dyes : Zinatloo-Ajabshir, Mortazavi-Derazkola, and Salavati-Niasari (2017) reported on the synthesis of Nd2O3 nanostructures through a hydrothermal approach using Schiff base ligands as capping agents. These nanostructures exhibited superior photocatalytic activity for the degradation of eriochrome black T dye, highlighting the potential environmental applications of related compounds (Zinatloo-Ajabshir, Mortazavi-Derazkola, & Salavati-Niasari, 2017).
Analytical Chemistry
- Detection and Analysis in Hair Dyes : Hui (2013) developed a high-performance liquid chromatography (HPLC) method for determining N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate and other compounds in hair dyes, demonstrating the analytical applications of such chemicals in consumer product safety and quality control (Hui, 2013).
Safety And Hazards
Future Directions
The future directions in the field of similar compounds, such as N,N-Bis(2-hydroxyethyl) alkylamide, involve the development of more efficient and reliable methods to access these compounds in an enantiomerically pure format . This is due to their wide range of applications in surfactants, cosmetics, fungicides, lubricants, foam-control agents, water repellents, shampoos, detergents, corrosion inhibitors, and antiblocking agents, in plastics processing technologies .
properties
IUPAC Name |
2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.H2O4S/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14;1-5(2,3)4/h1-3,8,13-14H,4-7,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSWADNOQPXJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(CCO)CCO)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)


![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)